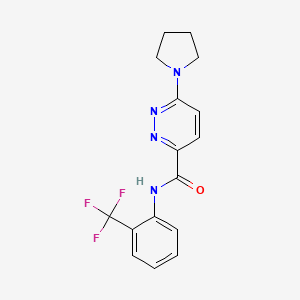

6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O/c17-16(18,19)11-5-1-2-6-12(11)20-15(24)13-7-8-14(22-21-13)23-9-3-4-10-23/h1-2,5-8H,3-4,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVMMKHZXOAYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16F3N3O

- Molecular Weight : 329.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4D, which plays a critical role in inflammatory responses. Inhibition of PDE4D can lead to elevated levels of cAMP, resulting in reduced expression of inflammatory cytokines such as TNF-α and IL-17 .

- Antimicrobial Activity : Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, related compounds demonstrated MIC values against Staphylococcus aureus ranging from 3.12 to 12.5 μg/mL .

Biological Activity Data

| Biological Activity | Value/Observation |

|---|---|

| PDE4D Inhibition IC50 | 47 nM |

| Antibacterial MIC (Staphylococcus aureus) | 3.12 - 12.5 μg/mL |

| Antiviral Activity (SARS-CoV Mpro) | IC50 = 0.00027 μM |

Antimicrobial Efficacy

In a study focusing on pyrrole derivatives, the compound exhibited promising antibacterial activity comparable to established antibiotics like ciprofloxacin. The derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations .

Anti-inflammatory Potential

Research has highlighted the anti-inflammatory properties of the compound through its action on the PDE4D pathway. In vivo studies demonstrated that administration of the compound significantly reduced bronchial eosinophilia and airway hyperactivity in guinea pigs, suggesting its potential for treating asthma and other inflammatory conditions .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. It has been shown to selectively inhibit tumor cell proliferation without affecting normal cells, indicating a favorable therapeutic index for cancer treatment . Further investigations are needed to elucidate the underlying mechanisms.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

Case Study:

A related compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential for treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) indicates that the trifluoromethyl group enhances lipophilicity, which is essential for crossing the blood-brain barrier.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines.

Case Study:

In a study involving acute myeloid leukemia cells (MV4-11), treatment with a similar pyridazine derivative resulted in significant apoptotic activity at concentrations as low as 0.25 µM . This suggests that modifications to the pyridazine scaffold can enhance cytotoxicity against specific cancer types.

Protein Kinase Modulation

The compound has shown promise in modulating protein kinase activity, which is critical in various signaling pathways involved in cell growth and differentiation.

Research Findings:

Studies indicate that introducing this compound into cellular systems can effectively modulate kinase activity, leading to altered cell cycle progression and apoptosis . This property makes it a candidate for further exploration in targeted cancer therapies.

Synthetic Applications

The synthesis of 6-(pyrrolidin-1-yl)-N-(2-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves several steps, typically starting from commercially available precursors. The synthetic routes often employ techniques such as:

- Coupling Reactions: Utilizing coupling agents to form amide bonds between pyridazine derivatives and pyrrolidine.

- Functional Group Modifications: Introducing trifluoromethyl groups using electrophilic fluorination methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Key structural analogs of this compound include derivatives with variations in the core heterocycle, substituent positioning, and additional functional groups. Below is a comparative analysis:

Functional Group Impact

- Pyrrolidine vs.

- Trifluoromethyl Phenyl Group: The 2-(trifluoromethyl)phenyl group in the target compound is critical for hydrophobic interactions in kinase binding pockets.

- Core Heterocycle : Pyridazine-based compounds (target and SR301) are less conformationally restricted than imidazo[1,2-b]pyridazine (e.g., (R)-IPMICF16) or fused pyrrolo[1,2-b]pyridazine derivatives, which may influence selectivity for specific kinase isoforms .

Research Findings and Limitations

- Patent Compounds : EP 4 374 877 A2 derivatives prioritize multi-target kinase inhibition (e.g., LCMS m/z 754 [M+H]⁺), but their complexity may hinder clinical translation .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry, particularly for distinguishing pyrrolidine and trifluoromethylphenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

What preliminary biological screening assays are recommended to assess its therapeutic potential?

Q. Basic

- In vitro cytotoxicity : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate IC₅₀ values .

- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify potential targets .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

How can researchers optimize reaction conditions to enhance yield during synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, as seen in ’s synthesis of a related carboxamide .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during carboxamide coupling.

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in pyridazine functionalization .

What strategies are effective in designing SAR studies for analogs of this compound?

Q. Advanced

- Substituent variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to assess electronic effects on bioactivity .

- Scaffold hopping : Substitute pyridazine with pyridine or pyrimidine cores to evaluate core-dependent activity.

- Bioisosteric replacement : Exchange pyrrolidine with piperidine or morpholine to probe steric and hydrogen-bonding effects .

How should contradictions in reported biological mechanisms be addressed?

Q. Advanced

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity .

- Genetic knock-down : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess rescue effects in cellular models .

- Metabolomic profiling : Compare metabolite changes in treated vs. untreated cells to identify pathway-level discrepancies .

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

Q. Advanced

- In vitro : Caco-2 cell monolayers for permeability; microsomal stability assays (human/rat liver microsomes) .

- In vivo : Rodent models for bioavailability studies, with LC-MS/MS quantification of plasma/tissue concentrations. Dose-response studies (5–50 mg/kg) assess toxicity and efficacy .

What methodologies resolve discrepancies in cytotoxicity data across different cell lines?

Q. Advanced

- Cell panel diversification : Test across diverse lineages (e.g., epithelial vs. hematopoietic cancers) to identify lineage-specific sensitivity .

- Microenvironment modulation : Assess cytotoxicity under hypoxic vs. normoxic conditions to mimic tumor heterogeneity .

- Proteomic profiling : Compare protein expression (e.g., efflux pumps like P-gp) to explain resistance mechanisms .

How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Q. Advanced

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP), improving membrane permeability but potentially reducing solubility .

- Pyrrolidine moiety : Its basicity (pKa ~11) may facilitate ionic interactions with acidic residues in target proteins .

- Pyridazine core : Electron-deficient nature promotes π-stacking in kinase active sites, as seen in related pyridazine-based inhibitors .

What experimental approaches validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability during storage and formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.